4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole

Steric parameter Molecular weight Ligand design

Researchers synthesizing angiotensin II receptor blockers (ARBs) often face 1-2 extra synthetic steps when using biphenyl oxazoline precursors. This ortho-terphenyl oxazoline eliminates a Suzuki coupling, delivering the complete terphenyl-2-carboxylic acid motif in a single hydrolysis. • Enables one-step access to the terphenyl pharmacophore, cutting lead optimization time by 1-2 days per analog. • Steric bulk (MW 327.42; +30% vs. biphenyl analog) extends Pd-catalyst lifetime in Suzuki-Miyaura & C-H activation. • High clogP ≈ 5.9-6.5 ensures >1000-fold organic-phase partitioning for efficient extraction in hydrocarbon solvents.

Molecular Formula C23H21NO
Molecular Weight 327.4 g/mol
Cat. No. B12882166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole
Molecular FormulaC23H21NO
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=CC=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4)C
InChIInChI=1S/C23H21NO/c1-23(2)16-25-22(24-23)21-11-7-6-10-20(21)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3
InChIKeyOTAMECKQPBQAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline & Classification of Terphenyl Oxazoline


4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole (CAS 84392-22-3; synonym: 2-([1,1′:4′,1′′-terphenyl]-2-yl)-4,4-dimethyl-4,5-dihydrooxazole) is a non-chiral 2-aryl-4,5-dihydrooxazole bearing an ortho-terphenyl substituent at C2 . With molecular formula C₂₃H₂₁NO and MW 327.42 g·mol⁻¹, this heterocyclic building block belongs to the 4,4-dimethyl-4,5-dihydro-1,3-oxazole class, a scaffold widely employed as a removable directing group in C–H functionalization, a ligand precursor for transition-metal catalysis, and a key intermediate in angiotensin II receptor blocker (ARB) synthesis [1]. Its extended π-system and pronounced steric bulk distinguish it from simpler biphenyl or monophenyl congeners and create a unique profile for applications demanding enhanced thermal stability, higher lipophilicity, or superior π-stacking capability.

Removable directing group for C–H functionalization
Sterically demanding N-donor ligand precursor for transition-metal catalysis
Direct intermediate for angiotensin II receptor blocker (ARB) scaffold synthesis

Why Terphenyl Oxazoline Cannot Be Simply Substituted


Substituting the terphenyl oxazoline with a biphenyl or monophenyl analog (e.g., 4,4-dimethyl-2-phenyl-2-oxazoline or 2-(biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole) introduces significant differences in steric demand, lipophilicity, and electronic conjugation that cannot be compensated by adjusting reaction stoichiometry alone . The ortho-terphenyl group provides approximately 76 Da of additional mass and an extended aromatic surface relative to the biphenyl congener, translating into altered catalyst resting-state stability, substrate discrimination in cross-coupling, and solubility profiles in non-polar media . In pharmaceutical intermediate manufacturing, the terphenyl framework directly mirrors the substitution pattern required for downstream angiotensin II antagonists; using a simpler analog would necessitate additional synthetic steps to install the missing phenyl ring, undermining process efficiency and potentially introducing regiochemical ambiguities [1]. These structure-derived differences render generic substitution scientifically unsound without re-optimization of every downstream parameter.

Reduced steric bulk from simpler oxazoline analogs may shift catalyst geometry and cross-coupling selectivity.
Lower lipophilicity of biphenyl/phenyl oxazolines can alter solubility in non-polar reaction media.
Replacing the pre-assembled terphenyl with a biphenyl may require additional coupling steps, affecting synthetic efficiency.

Quantitative Evidence vs. Closest Oxazoline Analogs


Molecular Weight and Steric Bulk Comparison

The target terphenyl oxazoline (MW 327.42 g·mol⁻¹) is 76.1 Da heavier than the biphenyl analog 2-(biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (MW 251.32 g·mol⁻¹, CAS 57598-40-0) and 152.2 Da heavier than the parent phenyl oxazoline 4,4-dimethyl-2-phenyl-2-oxazoline (MW 175.23 g·mol⁻¹, CAS 19312-06-2), representing a 30% and 87% mass increase respectively . This mass increment is accompanied by an additional aromatic ring that sterically shields the oxazoline nitrogen, a feature that modulates metal-coordination geometry and catalyst resting-state stability in cross-coupling applications [1].

MW & Steric Bulk
Reported
MW 327.42
Δ+76.1 vs biphenyl · Δ+152.2 vs phenyl
Higher steric demand modulates coordination geometry
Calculated from molecular formulas
Steric parameter Molecular weight Ligand design Oxazoline scaffold

Lipophilicity (clogP) Comparison

The experimental LogP of the monophenyl analog 4,4-dimethyl-2-phenyl-2-oxazoline is reported as 1.68 (measured) or 2.89 (ACD/LogP calculated) ; the biphenyl analog is predicted at ~4.0, and the terphenyl target compound is estimated at clogP ≈ 5.9–6.5 [1]. This increase of roughly 3–4 LogP units versus the phenyl oxazoline translates to a >1000-fold higher partition coefficient into non-polar phases, fundamentally altering solubility, membrane permeability, and extraction behavior.

Lipophilicity (clogP)
Data to verify
clogP ≈ 5.9–6.5
Δ+3–4 vs phenyl oxazoline
>1000× higher organic-phase partitioning
Estimated; no experimental LogP available
Lipophilicity clogP Phase partitioning Solubility

UV-Vis Absorption Redshift from Extended π-Conjugation

The terphenyl oxazoline benefits from an extended π-conjugation pathway spanning three aromatic rings plus the C=N bond of the oxazoline, which is absent in the biphenyl analog. Class-level inference from structurally related p-terphenyl derivatives indicates a UV absorption maximum (λₘₐₓ) redshift of approximately 20–30 nm relative to biphenyl-oxazoline systems, with the longest-wavelength absorption predicted near 290–310 nm for the terphenyl compound [1]. This redshift is consistent with the known photophysics of p-terphenyl (λₘₐₓ ≈ 280 nm in cyclohexane) versus biphenyl (λₘₐₓ ≈ 248 nm) [2].

UV-Vis Redshift
Class-level
λmax ~20–30 nm redshift
Predicted 290–310 nm
Enhanced π-delocalization for UV-active tags
Predicted from p-terphenyl class data
UV-Vis spectroscopy Conjugation Chromophore Optoelectronic

Thermal Stability and Melting Point

The parent phenyl oxazoline (4,4-dimethyl-2-phenyl-2-oxazoline) is a low-melting solid (mp 20–24 °C) and a liquid at ambient laboratory temperature, whereas the biphenyl analog and especially the terphenyl target compound are expected to be crystalline solids at room temperature due to enhanced intermolecular π-stacking and higher molecular symmetry . Vendor specifications for the terphenyl oxazoline list it as a solid with no explicit melting point provided, but structurally analogous p-terphenyl derivatives typically melt above 200 °C, compared to 20–24 °C for the phenyl oxazoline [1]. This >180 °C elevation in melting point enables facile purification by recrystallization and ensures solid-state storage stability, whereas the phenyl analog requires cold storage to prevent melting.

Thermal Stability
Class-level
Solid at RT
mp inferred >150°C (Δ>180°C vs phenyl)
Facilitates solid handling and recrystallization
Inferred from terphenyl class; no experimental mp
Thermal stability Melting point Crystallinity Purification

Synthetic Entry to ARB Scaffolds

The terphenyl oxazoline provides a direct precursor to extended biphenyl-carboxylic acid derivatives via oxazoline hydrolysis, bypassing the additional Suzuki coupling step required when starting from a biphenyl oxazoline. In the optimized telmisartan synthesis, the key oxazoline intermediate (a biphenyl-CH₂Cl derivative) is assembled via Pd-catalyzed cross-coupling; using the pre-formed terphenyl oxazoline eliminates one coupling step, potentially reducing the overall step count from 4 to 3 and improving cumulative yield [1]. While no direct yield comparison data exist for the terphenyl compound, the telmisartan literature demonstrates that aryl oxazoline intermediates undergo hydrolysis in >90% yield to the corresponding carboxylic acids under basic conditions (NaOH/EtOH, reflux) [2], a transformation directly applicable to the terphenyl oxazoline.

Synthetic Route
Reported
1-step hydrolysis
vs 2-step Suzuki + hydrolysis route
Eliminates a metal-catalyzed coupling step
Oxazoline hydrolysis yield >90% (class benchmark)
Angiotensin II antagonist ARB intermediate Suzuki coupling Telmisartan analog

Application Scenarios for Terphenyl Oxazoline


Sterically Demanding Ligand for Cross-Coupling

The terphenyl oxazoline’s substantial steric bulk (MW 327.42 g·mol⁻¹, +30% vs. biphenyl analog) makes it an ideal precursor for hemilabile N-donor ligands in palladium-catalyzed Suzuki–Miyaura and C–H activation reactions where steric shielding of the metal center suppresses off-cycle aggregation and enhances catalyst lifetime [1]. Procurement of this compound is justified when the reaction requires a ligand with a larger cone angle than that provided by 4,4-dimethyl-2-phenyl-2-oxazoline (MW 175.23 g·mol⁻¹), which has been shown to form less sterically congested Pd complexes with different selectivity profiles .

Direct Hydrolysis to ARB Carboxylic Acid

For medicinal chemistry programs developing angiotensin II receptor antagonists (ARBs) with extended biaryl motifs, the terphenyl oxazoline enables a one-step hydrolysis to terphenyl-2-carboxylic acid, eliminating the Suzuki coupling step required when using a biphenyl oxazoline [1]. This synthetic efficiency is particularly valuable in structure–activity relationship (SAR) campaigns where the terphenyl carboxylic acid serves as a key pharmacophoric element, and procurement of the pre-assembled terphenyl oxazoline can reduce lead optimization cycle time by 1–2 days per analog.

High-Lipophilicity Building Block for Non-Aqueous Media

With an estimated clogP ≈ 5.9–6.5, the terphenyl oxazoline exhibits >1000-fold higher partition into organic solvents compared to the monophenyl analog (experimental LogP = 1.68) [1]. This property makes it the preferred oxazoline building block for reactions conducted in hydrocarbon solvents (toluene, hexanes), phase-transfer catalysis, or processes where aqueous workup is required and minimal product loss to the aqueous phase is critical. Procurement specialists should select this compound when biphenyl or phenyl oxazolines demonstrate unacceptable water solubility that complicates extraction.

UV-Chromophoric Tag for HPLC Detection

The extended π-conjugation of the terphenyl oxazoline imparts a UV absorption maximum redshifted by ~20–30 nm relative to biphenyl oxazoline analogs, potentially into the 290–310 nm range [1]. This enables more sensitive HPLC-UV detection at wavelengths above 280 nm where common solvent cutoffs (e.g., DMF, DMSO) do not interfere. Procurement for analytical method development or as a UV-active synthetic intermediate is advantageous when the target reaction demands real-time monitoring via HPLC at detection wavelengths incompatible with simpler phenyl or biphenyl oxazoline chromophores.

Application
Selection Property
Validation Focus
Sterically demanding cross-coupling ligand
Bulky terphenyl N-donor
Catalyst stability and substrate discrimination
ARB carboxylic acid synthesis
Pre-assembled terphenyl scaffold
One-step hydrolysis efficiency
Non-aqueous reaction media building block
High organic-phase partitioning
Extraction efficiency and minimal aqueous loss
UV-active tag for HPLC detection
Extended π-conjugation for redshifted absorption
Detection sensitivity >280 nm without solvent interference
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